molecular formula C5H8ClNO2 B8713048 N-acetyl-3-chloropropanamide

N-acetyl-3-chloropropanamide

Cat. No.: B8713048
M. Wt: 149.57 g/mol
InChI Key: HGZQHOYSKVAMPX-UHFFFAOYSA-N
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Description

N-Acetyl-3-chloropropanamide is a chlorinated propanamide derivative featuring an acetyl group attached to the nitrogen atom and a chlorine substituent at the β-position of the propanamide chain. Chlorinated propanamides are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to participate in halogen bonding or nucleophilic substitution reactions .

Properties

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

N-acetyl-3-chloropropanamide

InChI

InChI=1S/C5H8ClNO2/c1-4(8)7-5(9)2-3-6/h2-3H2,1H3,(H,7,8,9)

InChI Key

HGZQHOYSKVAMPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-3-chloropropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropionyl chloride with acetamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.

Another method involves the acetylation of 3-chloropropionamide using acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and a base, resulting in the formation of N-acetylpropionamide and hydrochloric acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-acetyl-3-aminopropionamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions typically occur under mild to moderate conditions.

    Hydrolysis: Water and a base such as sodium hydroxide are used, and the reaction is usually carried out at elevated temperatures.

    Reduction: Lithium aluminum hydride is a common reducing agent, and the reaction is typically conducted under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: N-acetylpropionamide and hydrochloric acid.

    Reduction: N-acetyl-3-aminopropionamide.

Scientific Research Applications

N-acetyl-3-chloropropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-acetyl-3-chloropropanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of protein function and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 3-chloropropanamide backbone but differ in substituents on the nitrogen atom, significantly altering their physical, chemical, and functional properties:

Compound Name Substituent on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
N-Acetyl-3-chloropropanamide Acetyl group C₅H₈ClNO₂ 149.58 Hypothesized enhanced stability due to acetylation; potential halogen bonding .
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide () 2-(Indol-3-yl)ethyl group C₁₃H₁₄ClN₂O 264.72 Indole moiety suggests potential bioactivity (e.g., tryptamine derivatives) .
3-Chloro-N-(3-hydroxyphenyl)propanamide () 3-Hydroxyphenyl group C₉H₁₀ClNO₂ 199.64 Hydroxyl group enhances solubility and hydrogen-bonding capacity .
N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide () Acetyl + trifluoropropenylphenyl C₁₄H₁₂ClF₃NO₂ 318.70 Z-conformation with strong Cl···O halogen bonds (2.967 Å) in crystal packing .
N'-(2-Chloroacetyl)-3-phenylpropanehydrazide () Chloroacetyl + phenylpropanehydrazide C₁₁H₁₂ClN₃O₂ 253.68 Hydrazide group enables use in polymer or coordination chemistry .

Physical and Chemical Properties

  • Solubility : The presence of polar groups (e.g., hydroxyl in ’s compound) improves water solubility, whereas hydrophobic groups (e.g., indole in ) reduce it. Acetylated derivatives (e.g., ) may exhibit moderate solubility in organic solvents .
  • Reactivity : The β-chlorine atom in all compounds facilitates nucleophilic substitution. For instance, ’s compound forms halogen bonds with oxygen, enhancing crystal stability .
  • Thermal Stability: Acetyl groups (e.g., in this compound) likely increase thermal stability compared to non-acetylated analogs due to reduced hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide 3-Chloro-N-(3-hydroxyphenyl)propanamide
Halogen Bonding Potential (unreported) Unlikely Possible (via Cl and hydroxyl groups)
Bioactivity Not reported High (indole moiety) Moderate (phenolic group)
Synthetic Utility Intermediate for acetylation Neuroactive compound precursor Solubility-enhancing intermediate

Table 2: Crystallographic Data ()

Parameter Value
Cl···O Distance 2.967 Å (shorter than van der Waals sum)
Halogen Bond Angle (C-Cl···O) 173.5° (near-linear)
Crystal Packing Dimer formation via Cl···O bonds

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